7-Nitro-1,2-dihydroindazol-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKMDUVYPSCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420749 | |
| Record name | 7-nitro-1,2-dihydroindazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31775-97-0 | |
| Record name | 7-nitro-1,2-dihydroindazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Nitro 1,2 Dihydroindazol 3 One and Its Derivatives
Classical Synthetic Routes to 1,2-Dihydroindazol-3-ones
Traditional methods for synthesizing the 1,2-dihydroindazol-3-one skeleton have long been established, primarily relying on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives.
A foundational route to the indazolone ring system involves the cyclization of ortho-hydrazinobenzoic acid derivatives. This method is exemplified in the preparation of 7-Nitro-1H-indazol-3-ol, a tautomeric form of 7-Nitro-1,2-dihydroindazol-3-one. The synthesis is achieved by treating ethyl 2-bromo-3-nitrobenzoate (B8383632) with hydrazine (B178648) in an ethanol (B145695) solution. researchgate.net In this reaction, the hydrazine displaces the bromine atom and subsequently undergoes an intramolecular cyclization with the ester group to form the heterocyclic ring, yielding the final product in 84% yield. researchgate.net This general strategy, involving the reaction of a hydrazine with an ortho-substituted benzoic acid or its ester, represents a classical and direct approach to the indazolone core.
Another classical strategy involves the tandem process of diazotization followed by an intramolecular cyclization. This approach is typically used for constructing fused nitrogen-containing heterocyclic systems. nih.gov In a representative synthetic pathway, an ortho-aminoaryl compound is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This highly reactive intermediate can then undergo a spontaneous or induced intramolecular cyclization to form the desired fused ring. While broadly applicable in heterocyclic chemistry, this method provides a conceptual basis for forming the N-N bond and heterocyclic ring characteristic of indazolones from suitable precursors. nih.gov
Modern and Efficient Synthetic Strategies for Indazolone Derivatives
Contemporary research has focused on developing more efficient, milder, and versatile methods for synthesizing indazolone derivatives, with photochemical and metal-catalyzed reactions at the forefront. benthamdirect.com
A notably mild and efficient method for constructing 1,2-dihydro-3H-indazol-3-ones involves the photochemical generation of reactive intermediates in aqueous solvents at room temperature. ucdavis.eduorganic-chemistry.org This strategy utilizes the photolabile nature of the o-nitrobenzyl group. ucdavis.edu Irradiation of an o-nitrobenzyl alcohol with UV light (e.g., >365 nm) in a buffered aqueous solution, such as phosphate-buffered saline (PBS), generates a reactive o-nitrosobenzaldehyde intermediate in situ. ucdavis.eduorganic-chemistry.org This intermediate is then trapped by a primary amine present in the reaction mixture to form the indazolone product. ucdavis.edu This method is advantageous as it avoids harsh reagents and conditions. ucdavis.edu The reaction demonstrates good functional group tolerance, accommodating various amines to produce a range of substituted indazolones in moderate to high yields. ucdavis.edu
Table 1: Examples of Photochemical Synthesis of Indazolone Derivatives ucdavis.edu
| Amine Substrate | Resulting Indazolone Product | Isolated Yield (%) |
| n-Butylamine | 1-Butyl-1,2-dihydro-3H-indazol-3-one | 72% |
| Allylamine | 1-Allyl-1,2-dihydro-3H-indazol-3-one | 63% |
| Propargylamine | 1-(Prop-2-yn-1-yl)-1,2-dihydro-3H-indazol-3-one | 60% |
| Furfurylamine | 1-(Furan-2-ylmethyl)-1,2-dihydro-3H-indazol-3-one | 83% |
Reaction conditions: o-nitrobenzyl alcohol (1 equiv), primary amine (5 equiv), in aqueous PBS solution, irradiated for 24 h. ucdavis.edu
Transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles and their derivatives, offering high efficiency and functional group compatibility. researchgate.netnih.gov Metals such as palladium, copper, rhodium, and cobalt are frequently employed to facilitate the key bond-forming steps. researchgate.netnih.govnih.gov These catalytic systems have enabled the development of novel synthetic routes that often proceed in a single step from readily available starting materials. nih.gov
A prominent modern strategy is the use of transition-metal catalysts to direct C-H activation followed by C-N bond formation. benthamdirect.comnih.gov This approach allows for the direct functionalization of C-H bonds, which are typically unreactive, providing an atom-economical route to the indazole core. nih.gov
Rhodium(III)-catalyzed synthesis is a well-documented example. In this approach, an azobenzene (B91143) derivative is treated with an aldehyde in the presence of a rhodium catalyst, such as [Cp*RhCl₂]₂. nih.gov The azo group acts as a directing group, guiding the catalyst to activate an ortho C-H bond on one of the phenyl rings. nih.govacs.org This is followed by insertion of the aldehyde and subsequent intramolecular cyclization and aromatization to yield an N-aryl-2H-indazole. nih.gov
Copper catalysis also provides efficient pathways. For instance, a copper(II)-catalyzed aerobic oxidative C(sp²)-H amination of benzophenone (B1666685) hydrazones can produce indazole derivatives. nih.gov This reaction proceeds through a C-H activation and C-N bond formation cascade, demonstrating good to high yields and tolerance for various substituents. nih.gov
Table 2: Selected Metal-Catalyzed Approaches to Indazole Derivatives
| Catalyst System | Substrates | Key Transformation | Ref. |
| [Cp*RhCl₂]₂ / AgSbF₆ | Azobenzene, Aldehyde | C-H Activation / [4+1] Annulation | nih.gov |
| Cu(OAc)₂ / DABCO | Benzophenone Hydrazone | Aerobic Oxidative C(sp²)-H Amination | nih.gov |
| Co(III) Complex / AcOH | Azobenzene, Aldehyde | C-H Bond Addition / Cyclization | nih.gov |
| Rh(III) / Cu(II) | Benzimidate, Nitrosobenzene | C-H Activation / Intramolecular Cascade Annulation | nih.gov |
Metal-Catalyzed Approaches for Indazole Synthesis (e.g., Palladium, Copper)
Oxidative Benzannulation
While direct oxidative benzannulation methods specifically for the synthesis of this compound are not extensively detailed in the provided results, the principles of oxidative cyclization are relevant to the formation of the indazole core. For instance, a method involving intramolecular oxidative deselenization has been used to synthesize benzoxazole (B165842) amides, which shares the concept of forming a fused heterocyclic ring through an oxidative ring-closure. nih.gov This suggests that similar strategies involving the oxidation of appropriately substituted precursors could potentially be adapted for indazolone synthesis.
Nucleophilic Aromatic Substitution (SNAr) Cyclization
Nucleophilic aromatic substitution (SNAr) is a key strategy for the synthesis of indazoles and their derivatives. This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. pharmdguru.comyoutube.com For the formation of the indazolone ring system, an intramolecular SNAr reaction is often employed. This process is facilitated by the presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring, which activate the ring towards nucleophilic attack. mdpi.comlibretexts.org
An efficient route to substituted 1-aryl-1H-indazoles has been developed through the preparation of arylhydrazones from acetophenone (B1666503) or benzaldehyde (B42025) derivatives containing a fluorine atom at the C2 position and a nitro group at the C5 position. Subsequent deprotonation and intramolecular SNAr cyclization lead to the formation of the indazole ring in yields ranging from 45% to 90%. mdpi.com The mechanism generally involves a two-step addition-elimination sequence via a Meisenheimer complex, although recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov It is important to note that for the reaction to proceed, there must be a suitable leaving group, typically a halide, and the electron density of the aromatic ring must be reduced by electron-withdrawing groups. libretexts.org
One-Pot Synthesis Protocols for Substituted Indazoles
One-pot syntheses offer an efficient and streamlined approach to constructing substituted indazoles, often improving yields and reducing reaction times compared to multi-step procedures. mdpi.comresearchgate.net A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed, affording the desired products in moderate to good yields (55%–72%). mdpi.comresearchgate.net This method has been shown to be superior to the corresponding two-step process. mdpi.comresearchgate.net
Another one-pot approach involves the reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives, which provides indazoles in very good yields under mild, air- and moisture-insensitive conditions. organic-chemistry.org Furthermore, a one-pot domino process has been successfully applied to the synthesis of 1-aryl-1H-indazoles from acetophenone derivatives, with yields ranging from 73% to 96%. mdpi.com For benzaldehyde derivatives, a step-wise addition of reagents is required, yielding the products in 63–73% yield. mdpi.com These one-pot protocols demonstrate the versatility and efficiency of modern synthetic methods in accessing diverse indazole structures.
Regioselective Functionalization of the Indazolone Core with Nitro Groups
The introduction of a nitro group at a specific position on the indazolone core is a critical step in the synthesis of this compound. Regioselectivity is a key challenge in the functionalization of indazoles due to the presence of two nitrogen atoms, which can lead to mixtures of N1- and N2-substituted products. beilstein-journals.org
Strategies for 7-Nitro Substitution
Direct nitration of the indazole ring can lead to a mixture of isomers. The position of nitration is influenced by the reaction conditions and the nature of the indazole substrate. For instance, the nitration of indazole in sulfuric acid below 90% concentration proceeds through the conjugate acid of indazole. rsc.org To achieve regioselective 7-nitro substitution, it is often necessary to employ strategies that direct the incoming nitro group to the desired position. This can involve the use of blocking groups or the synthesis of precursors where the substitution pattern is already established.
Nitration of Indazolone Precursors
A common and effective strategy for the synthesis of this compound is the nitration of a suitable indazolone precursor. This approach allows for greater control over the regioselectivity of the nitration reaction. The ipso-nitration reaction, which involves the replacement of a substituent (like a carboxyl or halogen group) with a nitro group, is a powerful tool in this context. nih.gov For example, the nitration of aromatic carboxylic acids using a clay catalyst and nitric acid has been reported. nih.gov Another method involves the use of trichloroisocyanuric acid (TCICA)/DMF in the presence of NaNO₂ for the nitration of aromatic compounds. nih.gov These methods offer efficient and often milder alternatives to traditional nitration procedures.
Synthesis of Substituted this compound Analogs
The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These syntheses often build upon the core methodologies for constructing the nitroindazolone scaffold.
The alkylation of nitroindazole derivatives is a common method for introducing substituents. For example, the alkylation of a series of nitroindazoles with 1,2-dibromoethane (B42909) has been shown to yield the corresponding N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles. mdpi.com These functionalized intermediates can then be used in further reactions, such as 1,3-dipolar cycloadditions, to introduce diverse moieties like triazoles. mdpi.comnih.gov The reactivity of the nitroindazole core as a dipolarophile is generally high, and the position of the nitro group does not seem to significantly affect its reactivity. mdpi.com
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitroindazole derivatives | 1,2-dibromoethane | N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles | - | mdpi.com |
| N-(2-bromoethyl)nitroindazole | Sodium azide (B81097), then alkyne, Cu(I) catalyst | 1,4-disubstituted triazole-nitroindazole conjugates | - | mdpi.com |
| 3-chloro-6-nitro-1H-indazole | Azides | 1,2,3-triazolyl methyl-6-nitro-1H-indazole derivatives | 82-90 | nih.gov |
Table 1: Synthesis of Substituted this compound Analogs
Spectroscopic and Structural Elucidation of 7 Nitro 1,2 Dihydroindazol 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 7-Nitro-1,2-dihydroindazol-3-one, providing insights into its proton, carbon, and nitrogen environments. Studies have utilized various NMR methods to characterize its predominant tautomeric form in both solution and solid states. researchgate.net
¹H NMR Spectroscopic Characterization
In solution, specifically in deuterated dimethyl sulfoxide (B87167) ((D₆)DMSO), the ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the heterocyclic ring structure. The observed signals for the protons on the benzene (B151609) ring appear at specific chemical shifts (δ), measured in parts per million (ppm). researchgate.net
Table 1: ¹H NMR Chemical Shifts for this compound in (D₆)DMSO researchgate.net
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| H-4 | 7.90 |
| H-5 | 7.20 |
These assignments are critical for confirming the substitution pattern on the aromatic ring.
¹³C NMR Spectroscopic Characterization
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. The analysis in (D₆)DMSO reveals the chemical shifts for all seven carbon atoms in the core structure, including the carbonyl/enol carbon (C-3) and the carbons of the fused benzene ring. researchgate.net
Table 2: ¹³C NMR Chemical Shifts for this compound in (D₆)DMSO researchgate.net
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 151.7 |
| C-3a | 119.5 |
| C-4 | 120.9 |
| C-5 | 125.0 |
| C-6 | 128.5 |
| C-7 | 132.0 |
The chemical shift of C-3 is particularly indicative of the electronic environment around the five-membered ring and is crucial for studying the keto-enol tautomerism. researchgate.netmdpi.com
¹⁵N NMR Spectroscopic Characterization
¹⁵N NMR provides direct insight into the nitrogen environments within the molecule. For this compound, this includes the two nitrogen atoms of the indazole ring (N-1 and N-2) and the nitrogen of the nitro group (NO₂). Using nitromethane (B149229) (MeNO₂) as an external standard, the chemical shifts in (D₆)DMSO have been determined. researchgate.net
Table 3: ¹⁵N NMR Chemical Shifts for this compound in (D₆)DMSO researchgate.net
| Nitrogen Atom | Chemical Shift (δ, ppm) |
|---|---|
| N-1 | 158.4 |
| N-2 | 266.0 |
These values help to distinguish between the different nitrogen sites and support the structural assignment.
Advanced NMR Techniques for Structural Confirmation (e.g., CPMAS NMR)
To overcome the complexities of tautomerism in solution, solid-state NMR techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are employed. A CPMAS NMR study was instrumental in establishing that the 7-nitro derivative exists as the 3-hydroxy tautomer (7-nitro-1H-indazol-3-ol) in the solid state. researchgate.net The spectra were recorded using a 6 kHz spin rate and a contact time of 6 ms. researchgate.net
The solid-state ¹³C and ¹⁵N chemical shifts differ from those in solution, reflecting the fixed tautomeric form in the crystal lattice. researchgate.net
Table 4: Solid-State (CPMAS) NMR Chemical Shifts for this compound researchgate.net
| Nucleus | Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C | C-3 | 150.1 |
| C-3a | 119.8 | |
| C-4 | 122.2 | |
| C-5 | 124.6 | |
| C-6 | 127.3 | |
| C-7 | 131.5 | |
| C-7a | 136.9 | |
| ¹⁵N | N-1 | 165.7 |
| N-2 | 264.4 |
This solid-state analysis provides unambiguous evidence for the predominance of the hydroxy tautomer in the solid phase. researchgate.net
Infrared (IR) Spectroscopic Investigations
While a specific, fully assigned IR spectrum for this compound is not detailed in the surveyed literature, the expected characteristic absorption bands can be predicted based on its functional groups. Key vibrational modes would include:
N-H stretching: For the indazole ring nitrogens.
O-H stretching: A broad band if the 3-hydroxy tautomer is present.
C=O stretching: A strong absorption for the keto tautomer.
N-O stretching: Strong, characteristic bands for the nitro group (symmetric and asymmetric).
C=C and C=N stretching: For the aromatic and heterocyclic rings.
C-H stretching and bending: For the aromatic protons.
The precise positions of these bands would help confirm the presence of specific functional groups and could provide further evidence for the tautomeric equilibrium.
Mass Spectrometry for Molecular Fragmentation Pattern Analysis
Detailed mass spectrometric fragmentation analysis for this compound is not extensively covered in the available research. However, fundamental mass data is known. The compound has a molecular formula of C₇H₅N₃O₃ and a monoisotopic mass of 179.033091 Da. chemspider.com
X-ray Diffraction Analysis for Solid-State Structure Determination
The definitive solid-state structure of this compound was established through single-crystal X-ray diffraction analysis. researchgate.net This powerful technique provides precise information about the spatial arrangement of atoms within the crystal lattice, confirming the compound's connectivity and stereochemistry.
Research has demonstrated that this compound crystallizes not in the anticipated keto form, but rather as its hydroxy tautomer, 7-nitro-1H-indazol-3-ol. researchgate.net The analysis of a suitable crystal provided a clear picture of its molecular and supramolecular structure. The crystallographic data confirms the compound's tautomeric preference in the solid state, which is a crucial aspect of its fundamental chemical nature. researchgate.net
The crystal structure was determined to belong to the triclinic system with a P-1 space group. researchgate.net This arrangement describes the symmetry of the unit cell, which is the fundamental repeating unit of the crystal. The detailed parameters of the unit cell, which define its size and shape, have been precisely measured. researchgate.net
Table 1: Crystallographic Data for 7-Nitro-1H-indazol-3-ol Press the headers to sort the table.
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₅N₃O₃ |
| Formula Weight | 179.14 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1848(3) |
| b (Å) | 8.3253(4) |
| c (Å) | 16.3194(6) |
| α (°) | 84.168(2) |
| β (°) | 85.653(2) |
| γ (°) | 60.843(2) |
| Volume (ų) | 965.64(7) |
| Z | 4 |
| CCDC Identifier | 721044 |
Data sourced from a 2009 study by Claramunt et al. researchgate.net
The asymmetric unit of the crystal contains two independent molecules, which are linked by C-H···N hydrogen bonds. nih.gov In the broader crystal packing, molecules are connected through a network of C-H···O interactions and π–π stacking, with an inter-centroid distance of 3.6225(8) Å between centrosymmetrically related rings, creating a stable three-dimensional structure. nih.gov
Correlation of Spectroscopic Data with Computational Models
The study of this compound is enhanced by correlating experimental spectroscopic data with theoretical predictions from computational models. This approach provides deeper insight into the compound's structural properties, particularly its tautomeric equilibrium, which can be challenging to determine by experimental means alone.
Researchers have employed Density Functional Theory (DFT) to investigate the compound's structure and properties. researchgate.net Specifically, calculations were performed using the B3LYP hybrid functional with extensive basis sets, such as 6-311++G(d,p), to optimize molecular geometries and predict spectroscopic parameters. researchgate.net
A key application of this correlative approach was the definitive determination of the predominant tautomer in solution. By calculating the absolute shieldings at the GIAO/B3LYP/6-311++G(d,p) level (Gauge-Including Atomic Orbital), a strong correlation with experimental Nuclear Magnetic Resonance (NMR) data was established. researchgate.net This comparison confirmed that the 3-hydroxy tautomer, 7-nitro-1H-indazol-3-ol, is the predominant form not only in the solid state but also in a (D₆)DMSO solution. researchgate.net
Computational energy calculations further support the stability of the hydroxy tautomer (form 2b in the original research) over the keto ( 2a ) and other potential forms ( 2c ). The relative energies calculated at the B3LYP/6-311++G**//B3LYP/6-31G* level show that the 7-nitro-1H-indazol-3-ol tautomer is the most stable by a significant margin. researchgate.net
Table 2: Calculated Relative Energies of this compound Tautomers Press the headers to sort the table.
| Tautomer | Description | Relative Energy (kJ mol⁻¹) |
|---|---|---|
| 2b | 7-Nitro-1H-indazol-3-ol | 0.0 |
| 2a | This compound | 5.1 |
| 2c | 7-Nitro-2H-indazol-3-ol | 70.4 |
Data sourced from a 2009 study by Claramunt et al. researchgate.net
This synergy between experimental X-ray and NMR data and high-level computational modeling provides a comprehensive and unambiguous characterization of this compound, establishing its preference for the 7-nitro-1H-indazol-3-ol tautomeric form in both solid and solution phases. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-Nitro-1H-indazol-3-ol |
| Ethyl 2-bromo-3-nitrobenzoate (B8383632) |
Tautomeric Equilibria and Isomerism in 7 Nitro 1,2 Dihydroindazol 3 One Systems
Exploration of 1H-Indazolone, 2H-Indazolone, and 3H-Indazolone Tautomeric Forms
The indazole heterocycle, which forms the core of indazolin-3-one, can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole (B372694) ring. researchgate.net This is known as annular tautomerism. The principal tautomers are the 1H-indazole and 2H-indazole forms. researchgate.net A third, less common form, the 3H-indazole, can also be considered.
Generally, the 1H-indazole tautomer, which possesses a benzenoid structure, is thermodynamically more stable and predominates over the 2H-indazole, which has a quinonoid structure. researchgate.net Computational studies, such as those using MP2/6-31G** calculations, have indicated that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This energetic preference for the 1H form is a recurring theme in indazole chemistry, although the exact energy difference and the predominant form can be influenced by substitution and the physical state. researchgate.net While the 3H-indazole is a possible isomer, the 1H and 2H forms are the most commonly encountered and studied in organic compounds. researchgate.net
Oxo-Hydroxy Tautomerism in Indazolin-3-one Derivatives
In addition to annular tautomerism, indazolin-3-one derivatives exhibit oxo-hydroxy tautomerism. This involves an equilibrium between a lactam (oxo) form and a lactim (hydroxy) form. For the indazolin-3-one system, this translates to an equilibrium between the 1,2-dihydro-3H-indazol-3-one (oxo) and the 1H-indazol-3-ol (hydroxy) tautomers. researchgate.netmdpi.com Three principal aromatic tautomers can be envisioned: the 1H-indazol-3-ol (hydroxy form, A ), the 1,2-dihydro-3H-indazol-3-one (oxo form, B ), and the 2H-indazol-3-ol (hydroxy form, C ). The quinonoid nature of tautomer C generally makes it less favorable. psu.edu
Figure 1: Principal Tautomeric Forms of Indazolin-3-one
A: 1H-Indazol-3-ol (Hydroxy Form)
B: 1,2-dihydro-3H-indazol-3-one (Oxo Form)
C: 2H-Indazol-3-ol (Hydroxy Form)
Experimental studies employing X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in determining the predominant tautomeric forms of indazolin-3-one and its derivatives in different phases.
In the solid state, the parent indazolin-3-one exists as the oxo tautomer (1,2-dihydro-3H-indazol-3-one). researchgate.net However, a significant shift in equilibrium is observed for its 7-nitro derivative. X-ray and NMR CPMAS (Cross-Polarization Magic-Angle Spinning) studies have conclusively established that 7-nitroindazolin-3-one exists as the 3-hydroxy tautomer (7-nitro-1H-indazol-3-ol) in the solid state. researchgate.net
In solution, the equilibrium is sensitive to the solvent. For the parent indazolin-3-one in dimethyl sulfoxide (B87167) (DMSO), a mixture of tautomers is observed, with the hydroxy form (1H-indazol-3-ol) being the major species. Early studies reported varying ratios, with one study indicating a mixture of 85% hydroxy form and 15% oxo form, while another reported 75% hydroxy and 25% oxo. researchgate.net For 7-nitro-1,2-dihydroindazol-3-one in (D₆)DMSO solution, the equilibrium strongly favors the hydroxy tautomer (7-nitro-1H-indazol-3-ol). researchgate.net
Substituents on the benzene (B151609) ring can profoundly influence the position of the tautomeric equilibrium by altering the electronic properties of the system. The nitro group (NO₂) is a strong electron-withdrawing group, and its placement at the C7 position has a decisive effect.
Table 1: Effect of C7-Nitro Substitution on Tautomeric Predominance
| Compound | Predominant Form (Solid State) | Predominant Form (in DMSO) | Reference |
| Indazolin-3-one | Oxo (1,2-dihydro-3H-indazol-3-one) | Hydroxy (1H-Indazol-3-ol) | researchgate.net |
| 7-Nitroindazolin-3-one | Hydroxy (7-Nitro-1H-indazol-3-ol) | Hydroxy (7-Nitro-1H-indazol-3-ol) | researchgate.net |
Solvent Effects on Tautomeric Balance
The solvent plays a crucial role in mediating tautomeric equilibria by differentially solvating the different tautomers. rsc.org The polarity, proticity, and hydrogen-bonding capability of the solvent can shift the equilibrium significantly. nih.govnih.gov
For indazolin-3-one systems, a clear solvent effect is observed. While the parent compound exists as the oxo form in the solid state, it prefers the hydroxy form in a polar aprotic solvent like DMSO. researchgate.net This shift is attributed to the ability of DMSO to form strong intermolecular hydrogen bonds, which can compete with and disrupt the intermolecular hydrogen bonds present in the solid-state structure of the oxo form, thereby favoring the more soluble hydroxy tautomer. researchgate.netresearchgate.net In general, polar solvents tend to stabilize more polar tautomers. orientjchem.org The keto (oxo) form is often more polar than the enol (hydroxy) form, and polar solvents can stabilize it through dipole-dipole interactions or hydrogen bonding. orientjchem.orgmdpi.com However, the specific interactions between the solute and solvent molecules are key. For this compound, the predominance of the hydroxy form in DMSO indicates that this tautomer is effectively stabilized by the solvent environment. researchgate.net Studies on other systems have shown that an increase in solvent polarity can lead to a shift in the absorption maximum, indicating a change in the electronic distribution and potentially the tautomeric equilibrium. nih.gov
Computational Studies on Tautomeric Stabilities and Energy Differences
Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.net Density Functional Theory (DFT) and other ab initio methods are frequently used to calculate the energies of different tautomeric forms in the gas phase and in various solvents. nih.govresearchgate.net
For the parent indazolin-3-one, calculations at the GIAO/B3LYP/6-311++G(d,p) level were used to analyze the tautomeric oxo/hydroxy equilibrium in solution. These theoretical studies supported the experimental observation that the 1H-indazol-3-ol tautomer is the predominant species in solution. researchgate.net Computational models have also been applied to related tetrahydro-4H-indazol-4-one derivatives, where calculations at the B3LYP/6-31G** level successfully predicted the most stable tautomer, consistent with experimental data. researchgate.net
In the case of this compound, theoretical calculations corroborate the experimental finding that the hydroxy tautomer (7-nitro-1H-indazol-3-ol) is the more stable form. researchgate.net The calculated energy differences between the tautomers can provide quantitative insight into the equilibrium. Although specific energy values for this compound are part of detailed research studies, the general trend observed in related substituted heterocycles is that electron-withdrawing groups can significantly alter the relative energies. nih.govunifr.ch For example, in substituted adenines, a nitro group was found to substantially impact the stability of the tautomers, with solvation enhancing this effect. nih.govresearchgate.net
Table 2: Summary of Tautomerism in Indazolin-3-one Systems
| Aspect | Parent Indazolin-3-one | This compound | Key Influencing Factors |
| Annular Tautomerism | 1H and 2H forms possible; 1H is generally more stable. | 1H and 2H forms possible; 1H is the foundation for the stable tautomer. | Aromaticity (Benzenoid vs. Quinonoid) |
| Oxo-Hydroxy Tautomerism | Equilibrium between Oxo and Hydroxy forms. | Equilibrium strongly favors the Hydroxy form. | Electronic effects of the substituent. |
| Solid State Structure | Oxo form (1a). researchgate.net | Hydroxy form (2b). researchgate.net | Crystal packing, intermolecular H-bonding. |
| Solution (DMSO) Structure | Predominantly Hydroxy form (1b). researchgate.net | Predominantly Hydroxy form (2b). researchgate.net | Solvent polarity, solute-solvent H-bonding. |
| Computational Results | Confirm predominance of Hydroxy form in solution. researchgate.net | Support the stability of the Hydroxy form. researchgate.net | Relative calculated Gibbs free energies. |
Reaction Mechanisms and Chemical Transformations of 7 Nitro 1,2 Dihydroindazol 3 One
Nucleophilic and Electrophilic Substitution Reactions of the Indazolone Ring
The reactivity of the 7-Nitro-1,2-dihydroindazol-3-one ring is heavily dictated by the presence of the nitro group. This electron-withdrawing group deactivates the benzene (B151609) portion of the indazolone ring towards electrophilic substitution, making such reactions challenging. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr).
In related fluorinated analogs like 4-Fluoro-7-nitro-1,2-dihydroindazol-3-one, the fluorine atom is particularly susceptible to nucleophilic substitution. smolecule.com This allows for the introduction of a variety of functional groups by reaction with suitable nucleophiles. The nitro group in the 7-position facilitates this process by stabilizing the intermediate Meisenheimer complex, a key step in the SNAr mechanism.
Cyclization and Ring-Opening Reaction Mechanisms
The structure of this compound lends itself to various cyclization reactions, often following a reduction or photochemical activation step.
Photochemical Cyclization Mechanisms Involving Nitrobenzyl Alcohol Intermediates
While specific studies on the photochemical cyclization of this compound are not extensively detailed in readily available literature, the broader class of o-nitrobenzyl compounds is well-known to undergo photochemical transformations. These reactions typically proceed through the formation of a nitrobenzyl alcohol intermediate, which can then cyclize. This process, often referred to as the "caged compound" release mechanism, is a cornerstone of photoremovable protecting group chemistry. It is plausible that under specific photochemical conditions, the nitro group of this compound could participate in similar intramolecular cyclization pathways.
Reductive Cyclization Pathways
A significant transformation of this compound involves the reduction of its nitro group. This reduction can be a gateway to subsequent intramolecular cyclization reactions. The resulting amino group can react with an adjacent carbonyl or other electrophilic centers to form a new heterocyclic ring fused to the indazolone core. For instance, the reduction of the nitro group to an amine is a key step in the synthesis of more complex heterocyclic systems. smolecule.com This transformation is crucial for building polycyclic molecules with potential biological activities.
Functionalization at Nitrogen and Carbon Positions of the Indazolone Core
The indazolone core of this compound possesses multiple sites for functionalization, primarily at the nitrogen atoms of the pyrazole (B372694) ring and the carbon atoms of the benzene ring.
Alkylation and Acylation Reactions
The nitrogen atoms of the indazolone ring can be readily functionalized through alkylation and acylation reactions. These reactions typically occur at the N1 and N2 positions, and the regioselectivity can often be controlled by the choice of reagents and reaction conditions. The acidic proton on the nitrogen of the pyrazole ring can be removed by a base to generate a nucleophilic anion, which then reacts with an alkyl or acyl halide. These modifications are critical for modulating the solubility, and electronic properties of the molecule.
Halogenation Reactions
Halogenation of the this compound ring can introduce synthetically versatile handles for further transformations, such as cross-coupling reactions. While the benzene ring is deactivated towards electrophilic halogenation due to the nitro group, specific positions may still be susceptible to reaction under forcing conditions or through alternative radical or nucleophilic mechanisms. The introduction of halogen atoms can significantly alter the biological and material properties of the resulting compounds.
| Reaction Type | Reagents/Conditions | Product Type |
| Nucleophilic Substitution | Nucleophile (e.g., ROH, RNH2), Base | Substituted Indazolone |
| Reductive Cyclization | Reducing Agent (e.g., H2/Pd, SnCl2) | Fused Heterocycle |
| Alkylation | Alkyl Halide, Base | N-Alkyl Indazolone |
| Acylation | Acyl Halide, Base | N-Acyl Indazolone |
Mechanism of Reaction with Formaldehyde (B43269) and Related Carbonyl Compounds
The reaction of indazole derivatives with formaldehyde has been a subject of study to understand the formation of N-substituted products. Specifically, the reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid leads to the formation of (1H-indazol-1-yl)methanol derivatives. nih.gov While indazole and its 4-nitro, 5-nitro, and 6-nitro derivatives react under these conditions, it was initially reported that 7-nitro-1H-indazole does not react. nih.gov However, subsequent studies employing longer reaction times and microwave irradiation have shown that the reaction can proceed. nih.gov
The mechanism of this reaction is thought to involve the protonated form of formaldehyde, as it is a much weaker base than the indazole derivatives. nih.govresearchgate.net The reaction can proceed through different pathways depending on the reaction conditions. In acidic conditions, the mechanism likely involves the indazolium cation with a relayed catalysis by a water molecule. nih.govresearchgate.net Under neutral conditions, zwitterionic intermediates are proposed to lead to the formation of the N1 and N2 substituted products. nih.govresearchgate.net
Formaldehyde is a highly reactive C1 building block in various multicomponent reactions, such as the Mannich and Biginelli reactions, due to its electrophilic nature. beilstein-journals.orgbeilstein-journals.org However, its high reactivity can sometimes lead to the formation of undesired byproducts. beilstein-journals.orgbeilstein-journals.org In some cases, surrogates for formaldehyde, such as dimethyl sulfoxide (B87167) (DMSO), are used to achieve better control over the reaction and avoid the formation of these byproducts. beilstein-journals.org
The reaction of γ-nitroketones and methyl 4-nitrobutanoates with formaldehyde and primary amines follows a Mannich-type reaction pattern, leading to the formation of substituted 5-nitrohexahydropyrimidines. researchgate.net This highlights the general reactivity of nitro compounds with formaldehyde in the presence of amines.
A study on the addition mechanism of 1H-indazole and its nitro derivatives to formaldehyde in aqueous hydrochloric acid provided insights into the formation of N1-CH₂OH derivatives. nih.gov Theoretical calculations have supported the experimental observations, providing a basis for understanding the reaction mechanism. nih.govresearchgate.net
| Reactant | Reagent | Conditions | Product(s) |
| 1H-Indazole and its 4-, 5-, 6-nitro derivatives | Formaldehyde | Aqueous HCl | (1H-Indazol-1-yl)methanol derivatives |
| 7-Nitro-1H-indazole | Formaldehyde | Aqueous HCl, prolonged time, microwave | (7-Nitro-1H-indazol-1-yl)methanol |
| γ-Nitroketones | Formaldehyde, Primary amines | Mannich reaction conditions | Substituted 5-nitrohexahydropyrimidines |
Intramolecular Rearrangements and Cycloaddition Reactions
This compound and its derivatives can participate in cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. nih.gov 1,3-Dipolar cycloadditions, in particular, have been utilized to introduce biologically significant moieties like triazole and pyrazoline units onto the nitroindazole scaffold. nih.gov
One approach involves the alkylation of nitroindazole derivatives with 1,2-dibromoethane (B42909) to yield N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles. The N-(2-bromoethyl) derivative can be converted to the corresponding azide (B81097), which then undergoes a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. nih.gov This "click chemistry" approach selectively produces 1,4-disubstituted 1,2,3-triazoles. nih.gov
Alternatively, the N-vinyl-nitroindazoles can react with nitrile imines, generated in situ, via a 1,3-dipolar cycloaddition to afford nitroindazole-pyrazoline derivatives in good yields. nih.gov These reactions demonstrate the utility of the nitroindazole core as a scaffold for creating more complex heterocyclic systems through cycloaddition strategies. nih.govuchicago.edursc.org
| Reaction Type | Reactants | Key Features | Products |
| 1,3-Dipolar Cycloaddition (CuAAC) | N-(2-azidoethyl)-nitroindazoles, Terminal alkynes | Copper(I)-catalyzed, "Click Chemistry" | 1,4-Disubstituted 1,2,3-triazoles |
| 1,3-Dipolar Cycloaddition | N-vinyl-nitroindazoles, Nitrile imines | In situ generation of nitrile imines | Nitroindazole-pyrazoline derivatives |
Role of the Nitro Group in Reaction Mechanisms
The nitro group (NO₂) plays a crucial and multifaceted role in the reaction mechanisms of this compound and related nitro compounds. Its strong electron-withdrawing nature significantly influences the reactivity of the molecule. nih.gov
Activating Group: The nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAAr) reactions. By withdrawing electron density through both inductive and resonance effects, it makes the carbon atoms of the benzene ring more electrophilic and susceptible to attack by nucleophiles. nih.gov This property is fundamental in the synthesis of various substituted indazole derivatives.
In addition to aromatic substitution, the nitro group activates adjacent C-H bonds. The α-protons to the nitro group are acidic, allowing for the formation of a nitronate ion (a carbanion) in the presence of a base. nih.gov This nitronate can then act as a nucleophile in reactions like the Henry reaction (with aldehydes) and the Michael addition. nih.gov
Directing Group: In electrophilic aromatic substitution reactions, the nitro group is a meta-directing deactivator. However, its primary role in the context of the reactions of this compound is more related to its activating effect towards nucleophiles.
Leaving Group: The nitro group can also function as a leaving group in certain reactions, a process known as denitration. nih.govrsc.org This is particularly observed in transition-metal-catalyzed cross-coupling reactions where the nitro group is replaced by various nucleophiles. nih.gov The elimination of nitrous acid (HNO₂) from a nitroalkane to form a carbon-carbon double bond is another example of the nitro group acting as a leaving group. nih.gov
Influence on Biological Activity: In biological systems, the nitro group can be enzymatically reduced. nih.gov This reduction can proceed through one- or two-electron mechanisms. One-electron reduction forms a nitro radical anion, which can be involved in futile cycling in aerobic environments, generating superoxide (B77818) anions. nih.govresearchgate.net This redox property is the basis for the biological activity of many nitroaromatic compounds. The reduction of the nitro group to an amino group via nitroso and hydroxylamine (B1172632) intermediates is a common metabolic pathway. nih.govorientjchem.org
The presence of a nitro group at the 7-position of the indazole ring has been shown to be important for the inhibitory properties of some 7-nitro-1H-indazoles against nitric oxide synthase isoforms. nih.gov
| Role of Nitro Group | Description | Example Reaction Type |
| Activating Group | Withdraws electron density, increasing electrophilicity of the ring and acidity of α-protons. | Nucleophilic Aromatic Substitution (SNAAr), Henry Reaction, Michael Addition |
| Leaving Group | Can be displaced by nucleophiles or eliminated. | Transition-metal-catalyzed cross-coupling, Elimination reactions |
| Modulator of Biological Activity | Undergoes enzymatic reduction, leading to reactive intermediates. | Bioreduction to nitro radical anions or amino groups |
Theoretical and Computational Chemistry Studies on 7 Nitro 1,2 Dihydroindazol 3 One
Quantum Chemical Calculations for Structural Analysis (e.g., DFT, MP2)
Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose.
Geometry Optimization and Conformational Analysis
The structure of 7-Nitro-1,2-dihydroindazol-3-one has been a subject of computational investigation, primarily focusing on its tautomeric forms. Like its parent compound, indazolin-3-one, the 7-nitro derivative can exist in several tautomeric forms, including the keto form (7-nitro-1,2-dihydro-3H-indazol-3-one) and the enol form (7-nitro-1H-indazol-3-ol).
Computational studies using Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G** basis set have been performed to determine the relative stabilities of these tautomers. researchgate.net The calculations indicate that the 1H-indazol-3-ol tautomer (2b) is the most stable form in the gas phase. researchgate.net The relative energies of the different tautomers of this compound have been calculated, showing a clear preference for the 1H-indazol-3-ol form. researchgate.net
The relative energies of the tautomers are presented in the table below:
| Tautomer | Structure | Relative Energy (kJ/mol) |
| 7-nitro-1,2-dihydro-3H-indazol-3-one (2a) | ![]() | 5.1 |
| 7-nitro-1H-indazol-3-ol (2b) | ![]() | 0.0 |
| 7-nitro-2H-indazol-3-ol (2c) | ![]() | 70.4 |
Data sourced from Claramunt et al. (2009). researchgate.net
While DFT is a widely used method, Møller-Plesset perturbation theory (MP2) offers an alternative approach that can provide more accurate results for systems where electron correlation is significant. Although MP2 calculations have been mentioned in the context of the parent indazolin-3-one, detailed studies employing this method for the comprehensive structural analysis of this compound are not extensively reported in the available literature.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule, including the distribution of its molecular orbitals, is crucial for understanding its reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions.
A detailed molecular orbital analysis for this compound, including the HOMO-LUMO gap and the specific contributions of atomic orbitals to these frontier orbitals, has not been extensively documented in publicly available research. However, such an analysis would typically involve:
HOMO and LUMO energy levels: The energies of the HOMO and LUMO can be used to estimate the ionization potential and electron affinity of the molecule.
HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Orbital distribution: Visualizing the HOMO and LUMO can reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in a chemical reaction.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are invaluable for predicting the reactivity of a molecule and the selectivity of its reactions without the need for extensive experimental work.
Energy Barriers and Transition State Analysis
The study of chemical reactions using computational methods involves the identification of transition states and the calculation of activation energy barriers. The transition state is the highest energy point along the reaction pathway, and the energy difference between the reactants and the transition state determines the reaction rate.
For this compound, computational studies could be employed to investigate various reactions, such as electrophilic or nucleophilic substitution. This would involve:
Proposing a reaction mechanism: Identifying the elementary steps of the reaction.
Locating the transition state structure for each step: This is a critical and computationally intensive task.
Calculating the energy of the transition state: This allows for the determination of the activation energy barrier.
Reaction Coordinate Mapping
Reaction coordinate mapping is a technique used to visualize the energy profile of a chemical reaction as it progresses from reactants to products. nih.govmdpi.com It provides a detailed picture of the energy changes that occur during a reaction and can help in understanding the reaction mechanism. This method is particularly useful for complex reactions with multiple steps or intermediates. nih.govmdpi.com
The application of reaction coordinate mapping to specific reactions of this compound has not been reported in the available scientific literature. Such a study would provide valuable insights into the mechanistic pathways of its chemical transformations.
Simulation of Spectroscopic Properties (e.g., GIAO for NMR Shieldings)
Computational methods can accurately predict various spectroscopic properties, such as NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding constants. nih.gov
For this compound, GIAO calculations have been performed at the B3LYP/6-311++G(d,p) level of theory to determine the NMR chemical shieldings for its different tautomers. researchgate.net These calculated values can then be compared with experimental NMR data to confirm the predominant tautomeric form in solution. The good correlation between the calculated and experimental chemical shifts for the 1H-indazol-3-ol tautomer (2b) provides strong evidence for its prevalence in solution. researchgate.net
The following table presents a comparison of the experimental and calculated 13C NMR chemical shifts for the most stable tautomer of this compound.
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C3 | 155.2 | 154.1 |
| C3a | 118.6 | 119.5 |
| C4 | 125.1 | 123.9 |
| C5 | 118.9 | 119.3 |
| C6 | 129.2 | 128.4 |
| C7 | 134.3 | 133.2 |
| C7a | 137.9 | 138.8 |
Data sourced from Claramunt et al. (2009). researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a compound like this compound. While specific, in-depth molecular dynamics studies on this compound are not extensively documented in publicly available literature, the necessary parameters for such simulations are accessible.
The Automated Topology Builder (ATB) and Repository, a resource for developing molecular force fields for simulations, includes an entry for 7-Nitro-1,2-dihydro-3H-indazol-3-one. uq.edu.au This indicates that a molecular topology, which describes the connectivity and parameters for the atoms, bonds, angles, and dihedrals, is available for use with common force fields in MD simulation packages. The availability of these parameters is the foundational step required to perform simulations that can elucidate the molecule's behavior in various environments.
A typical MD simulation protocol would involve placing the this compound molecule in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The system is then subjected to energy minimization to remove any unfavorable contacts, followed by a period of heating and equilibration to bring the system to the desired temperature and pressure. Finally, a production run is performed, during which the trajectory of the atoms is recorded for analysis.
For this compound, MD simulations could be particularly insightful for understanding:
Conformational Dynamics: Investigating the flexibility of the indazolone ring and the rotation of the nitro group.
Hydrogen Bonding: Analyzing the dynamics of intra- and intermolecular hydrogen bonds, which are crucial for its interactions with other molecules, including biological targets.
Solvent Interactions: Observing how solvent molecules arrange around the solute and influence its conformation and properties.
While detailed research findings from MD simulations on this specific molecule are sparse, the study of related nitro-containing heterocyclic compounds demonstrates the utility of this technique. For instance, molecular dynamics simulations have been successfully employed to understand the stable binding of novel 3-chloro-6-nitro-1H-indazole derivatives to biological targets. nih.gov
Solvation Models and Their Impact on Theoretical Predictions
Solvation models are essential in computational chemistry for accurately predicting the properties and behavior of molecules in solution. The choice of solvation model can significantly impact theoretical predictions, as the solvent environment can influence a molecule's geometry, electronic structure, and reactivity. This is particularly true for a polar molecule like this compound, which exhibits tautomerism that is sensitive to the surrounding medium.
Theoretical studies on this compound have highlighted the critical role of the solvent in determining its predominant tautomeric form. researchgate.net The compound can exist in different tautomeric forms, primarily the keto form (7-nitro-1,2-dihydro-3H-indazol-3-one) and the enol form (7-nitro-1H-indazol-3-ol).
Computational calculations, such as those using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been used to predict the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.net These studies have shown that the enol tautomer, specifically the 1H-indazol-3-ol form, is generally the most stable. researchgate.net
The influence of the solvent on the tautomeric equilibrium is a clear example of the importance of solvation models. Different solvents can stabilize the various tautomers to different extents through specific interactions like hydrogen bonding and non-specific dielectric effects. For instance, in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent, the enol form is significantly favored. researchgate.net
Below is a data table summarizing the calculated relative energies of the different tautomers of this compound in the gas phase.
| Tautomer | Structure | Relative Energy (kJ/mol) |
| 2a | 7-nitro-1,2-dihydro-3H-indazol-3-one | 5.1 |
| 2b | 7-nitro-1H-indazol-3-ol | 0.0 |
| 2c | 7-nitro-2H-indazol-3-ol | 70.4 |
Data sourced from a study by Claramunt et al. researchgate.net
These theoretical predictions underscore the necessity of incorporating accurate solvation models in computational studies of this compound to obtain results that are relevant to its behavior in solution. The choice between implicit solvent models, which represent the solvent as a continuous dielectric medium, and explicit solvent models, where individual solvent molecules are included in the simulation, would depend on the specific properties being investigated.
Structure Activity Relationship Sar Investigations of 7 Nitro 1,2 Dihydroindazol 3 One Analogs
Influence of Substituents on Biological Activity (e.g., N1, N2, C3, C7 positions)
The biological activity of indazole derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic ring system. Modifications at the N1, N2, C3, and C7 positions have been shown to significantly modulate the pharmacological effects of these compounds. For instance, in the related 7-azaindole (B17877) series, positions 1, 3, and 5 have been identified as the most active sites for substitution to create effective anticancer agents. nih.gov Similarly, for certain hexahydroindazole derivatives, the introduction of an electron-withdrawing group at the C3 position was found to enhance antimicrobial activity. researchgate.net
The nitro group (NO₂) is a potent electron-withdrawing moiety that profoundly influences a molecule's electronic properties, polarity, and pharmacokinetic profile. nih.gov Its presence and, critically, its position on the aromatic ring are fundamental determinants of biological activity. nih.govnih.gov
The significance of the nitro group's location is well-documented across different classes of compounds. For example, in studies on nitracrine, an anticancer agent, moving the nitro group to a different position on the benzene (B151609) ring or replacing it with other groups leads to a decrease in activity. nih.gov Research on nitro-polycyclic aromatic hydrocarbons revealed that the mutagenicity is significantly higher when the nitro group is at the 3-position compared to the 1-position, a difference attributed to the proximity of the activated nitro group to DNA. digitellinc.com
Table 1: Effect of Nitro Group Position on Biological Activity in Chalcones
| Compound Type | Nitro Group Position | Predominant Biological Activity | Finding |
|---|---|---|---|
| Chalcone Analog | Ortho position | Anti-inflammatory | Exhibited the highest percentage of inhibition against COX-1 and COX-2. mdpi.com |
| Chalcone Analog | Para position | Vasorelaxant | Showed the highest vasorelaxant activity, interacting with the eNOS enzyme. mdpi.com |
This interactive table summarizes findings from a study on nitro-containing chalcones, illustrating the principle that the nitro group's position dictates the type and potency of biological activity. mdpi.com
Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. Introducing halogen atoms like chlorine (Cl) or fluorine (F) can alter lipophilicity, metabolic stability, and binding interactions.
In studies of related heterocyclic systems, halogenation has proven beneficial. For instance, the presence of a halogen, such as chlorine or bromine, at the 7-position of 1,4-benzodiazepin-2-one derivatives enhances their therapeutic action. nih.gov In the development of antimicrobial hexahydro-2H-indazole derivatives, analogs bearing a halogenated phenyl ring at the C3-position were particularly potent. researchgate.netnih.gov Specifically, 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and its 3-(4-fluorophenyl) counterpart were identified as the most active compounds in the series, highlighting the positive contribution of halogen substituents to the antimicrobial activity of the indazole scaffold. researchgate.netnih.gov
Substitution at the nitrogen atoms of the indazole ring with various alkyl and aryl groups is a key strategy for modulating receptor affinity, selectivity, and efficacy. The size, branching, and nature of these substituents can dictate the compound's interaction with its biological target.
For example, in the noroxymorphindole series, which shares structural similarities with indoles, the N-substituent dramatically influences opioid receptor activity. nih.gov Straight-chain alkyl groups (from ethyl to heptyl), branched alkyl groups, and various alkenyl groups all resulted in compounds that acted as opioid antagonists. nih.gov Notably, N-substituents that typically confer agonist activity in other opioid ligands rendered these compounds antagonists, demonstrating the profound influence of the core scaffold. nih.gov One analog, N-2-methylallylnoroxymorphindole, displayed significantly higher selectivity for the delta-opioid receptor compared to the standard antagonist naltrindole. nih.gov
In the context of 7-azaindole derivatives, substitutions with alkyl and aryl carboxamide groups have been particularly successful in generating potent anticancer agents. nih.gov This suggests that for indazole-based compounds, N-alkylation and N-arylation are powerful tools for fine-tuning the pharmacological profile to achieve desired therapeutic effects.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This approach is invaluable for understanding the physicochemical properties that govern activity and for designing new, more potent analogs. ej-chem.orgijsdr.org
Several QSAR studies have been successfully applied to indazole and pyrazolone (B3327878) derivatives to elucidate their SAR. nih.govej-chem.org For a series of antimicrobial 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles, QSAR analysis revealed the importance of topological parameters in defining their activity. researchgate.netnih.gov Both 2D- and 3D-QSAR models are frequently employed. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the steric and electrostatic fields of molecules to predict activity. mdpi.com These models provide insights into the spatial arrangement of functional groups that are favorable or unfavorable for biological response, thereby guiding the rational design of new derivatives. ijsdr.orgmdpi.com
Ligand-Target Binding Interactions and Molecular Recognition
Understanding how a ligand interacts with its biological target at the molecular level is fundamental to drug design. Computational docking studies are often used to predict and analyze the binding modes of ligands within the active site of a protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts.
For nitro-containing compounds, a specific and significant interaction known as a π-hole interaction has been identified. nih.gov The nitro group creates a region of positive electrostatic potential (a π-hole) on the nitrogen atom, which can form a favorable interaction with electron-rich lone pairs on oxygen or sulfur atoms within a protein's binding site. nih.gov These interactions can have an energy of about -5 kcal/mol and are implicated in the superior binding affinity of some nitro-aromatic ligands compared to their non-nitro analogs. nih.gov
Molecular docking studies on related heterocyclic compounds have successfully rationalized their biological activities. For instance, docking of nitro-chalcones into the active sites of COX-1 and COX-2 enzymes helped explain their anti-inflammatory effects. mdpi.com Similarly, docking of pyrazolyl-thiazolinone derivatives into the EGFR kinase domain identified key interactions and helped prioritize molecules with the potential to act as anticancer agents. ijsdr.org These studies underscore the importance of specific intermolecular forces in the molecular recognition process.
Chemoinformatic and Computational Approaches in SAR Studies
Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery, enabling the efficient analysis of large chemical datasets and accelerating the design of new therapeutic agents. mdpi.comspringernature.com These approaches are integral to SAR studies, providing powerful methods for library design, virtual screening, and property prediction. springernature.com
Computational methods encompass a wide range of techniques, from pharmacophore modeling and QSAR to molecular dynamics (MD) simulations and quantum mechanics calculations. mdpi.com Density Functional Theory (DFT) calculations, for example, can provide deep insights into the electronic structure, conformational preferences, and spectroscopic properties of molecules like 2-nitroimidazole (B3424786) derivatives, which helps in understanding their behavior at a molecular level. mdpi.com Chemoinformatic tools allow for the management and analysis of vast libraries of compounds, while computational models help to prioritize which analogs to synthesize and test, thereby shortening the drug discovery cycle and making the process more cost-effective. mdpi.comspringernature.com
Applications of 7 Nitro 1,2 Dihydroindazol 3 One in Advanced Chemical Research and Drug Discovery
Role as a Privileged Pharmacophore in Medicinal Chemistry
The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, thus serving as a fertile ground for the discovery of new drugs. nih.gov The indazole core is widely regarded as such a privileged scaffold, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov
While direct evidence designating 7-Nitro-1,2-dihydroindazol-3-one itself as a privileged pharmacophore is still emerging, the broader family of indazole derivatives has a well-established precedent. nih.gov The introduction of a nitro group at the 7-position of the indazolinone core significantly alters its electronic and steric properties, potentially modulating its interaction with biological targets. Research on related nitroindazole compounds suggests that the nitro group can be crucial for activity. For instance, studies on 5-nitroindazolin-3-ones have highlighted the importance of the nitro group for their trypanocidal activity, which is believed to involve the generation of oxidative stress within the parasite. mdpi.comsemanticscholar.org
Development of Novel Drug Candidates Targeting Specific Diseases
The versatile scaffold of this compound provides a promising starting point for the development of new drug candidates against a range of diseases. Its derivatives are being explored for various therapeutic applications, from infectious diseases to cancer.
Lead Compound Identification and Optimization
The process of drug discovery often begins with the identification of a "lead compound," a molecule that shows a desired biological activity and serves as the basis for further optimization. The indazole nucleus is a frequent starting point for such endeavors. nih.gov While specific lead optimization campaigns starting directly from this compound are not extensively documented in publicly available literature, the optimization of related nitroindazole structures provides a clear blueprint for its potential.
For example, in the development of antitubercular agents, novel analogues of 6-nitro-2,3-dihydroimidazooxazole were synthesized to enhance solubility and efficacy. nih.gov This highlights a common strategy in lead optimization where polar functionalities are introduced to improve the pharmacokinetic properties of a lead compound. A similar approach could be applied to this compound to enhance its drug-like properties.
The following table illustrates the concept of lead optimization through the modification of a core scaffold, a strategy that could be applied to this compound.
| Core Scaffold | Initial Lead Compound | Optimized Derivative | Targeted Improvement |
| Nitro-dihydroimidazooxazole | A lead with poor solubility | Sulfonyl, uridyl, and thiouridyl-bearing analogues | Enhanced aqueous solubility and in vivo efficacy nih.gov |
| 5-Nitroindazolin-3-one | 2-Benzyl-5-nitroindazolin-3-one | Derivatives with varied substituents at the 1-position | Improved antichagasic activity researchgate.net |
Design of Specific Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The indazole scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors. nih.gov For instance, pazopanib, a tyrosine kinase inhibitor used in cancer therapy, features an indazole core. nih.gov
While there is no direct report of this compound as a kinase inhibitor, the structural features of the indazole ring are well-suited for interacting with the ATP-binding site of kinases. The ability of the indazole to form key hydrogen bonds with the hinge region of the kinase is a critical aspect of its inhibitory activity. The presence of the nitro group on the 7-position of this compound could influence its binding affinity and selectivity for different kinases.
Research on other indazole derivatives has demonstrated their potential as potent kinase inhibitors. For example, a series of 1H-indazole derivatives were identified as pan-Pim kinase inhibitors with IC50 values in the nanomolar range. nih.gov Another study reported 1H-indazol-3-amine derivatives as promising FGFR1 inhibitors. nih.gov These examples underscore the potential of the indazole scaffold, and by extension this compound, in the development of novel kinase inhibitors.
Antichagasic Drug Prototypes
Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. nih.gov The current treatments, benznidazole (B1666585) and nifurtimox (B1683997), are nitroheterocyclic drugs that have significant limitations, including variable efficacy and severe side effects. semanticscholar.org This has spurred the search for new and improved antichagasic agents.
Nitroaromatic compounds are a promising class of molecules for the development of new drugs against Chagas disease, as the parasite possesses nitroreductase enzymes that can activate these compounds into toxic species. semanticscholar.orgmdpi.com Studies on 5-nitroindazolin-3-one derivatives have shown them to be potent inhibitors of T. cruzi growth, with some compounds exhibiting activity comparable to the reference drug benznidazole. mdpi.comresearchgate.net The proposed mechanism of action involves the generation of reactive oxygen species, leading to parasite apoptosis. semanticscholar.org
Given the structural similarity and the presence of a nitro group, this compound represents a promising prototype for the development of new antichagasic drugs. The position of the nitro group is known to influence the biological activity of nitroindazoles, and the 7-nitro substitution could offer a different pharmacological profile compared to the more studied 5-nitro and 6-nitro isomers. researchgate.netnih.gov
The following table summarizes the antichagasic activity of some 5-nitroindazolin-3-one derivatives, highlighting the potential of this class of compounds.
| Compound | Target | IC50 (µM) |
| 5-nitro-2-picolyl-indazolin-3-one | T. cruzi epimastigotes | 1.1 ± 0.3 mdpi.com |
| 5-nitro-2-picolyl-indazolin-3-one | T. cruzi trypomastigotes | 5.4 ± 1.0 mdpi.com |
| 2-benzyl-1-(3-hydroxypropyl)-5-nitroindazolin-3-one | T. cruzi epimastigotes | 1.58 researchgate.net |
| 2-benzyl-1-(3-hydroxypropyl)-5-nitroindazolin-3-one | T. cruzi amastigotes | 0.22 researchgate.net |
Applications in Fluorescent Probes and Sensors Development
Fluorescent probes are indispensable tools in modern biology and chemistry, enabling the visualization and quantification of various analytes in complex environments. The development of new fluorescent probes with high sensitivity and selectivity is an active area of research. Nitroaromatic compounds, particularly those with electron-withdrawing nitro groups, often exhibit interesting photophysical properties that can be exploited for sensor development.
While specific studies on the fluorescent properties of this compound are scarce, the closely related 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a well-known fluorophore used in the design of fluorescent probes. nih.govnih.govmdpi.comresearchgate.net NBD-based probes are known for their environmental sensitivity, meaning their fluorescence properties change in response to the polarity of their surroundings. mdpi.comresearchgate.net This characteristic makes them valuable for studying biological membranes and receptor-ligand interactions.
The synthesis of a fluorescent probe for the peripheral-type benzodiazepine (B76468) receptor, for instance, utilized a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative. ucdavis.edu This suggests that the 7-nitroaromatic moiety can serve as a building block for creating probes that target specific biological molecules. Given the structural similarities, it is plausible that this compound could also be functionalized to create novel fluorescent probes and sensors.
Utility in Synthesis of Advanced Materials (e.g., polymers, nanomaterials, coatings)
The unique chemical structure of this compound also suggests its potential utility in the synthesis of advanced materials. The presence of reactive functional groups, including the nitro group and the lactam ring, allows for its incorporation into polymeric structures or its use as a precursor for nanomaterials.
For instance, nitroarenes can be used as monomers in polymerization reactions. The reduction of the nitro group to an amino group provides a versatile handle for further chemical modifications, enabling the creation of functional polymers. mdpi.com While there are no direct reports of using this compound in polymer synthesis, the principles of polymer chemistry suggest its potential as a monomer or a functional additive.
In the realm of nanomaterials, metal oxide nanoparticles are of great interest due to their diverse applications in catalysis, electronics, and medicine. mdpi.com The synthesis of such nanoparticles can sometimes involve the use of organic precursors or capping agents. The indazole moiety, with its coordinating nitrogen atoms, could potentially be used to template the formation of metal nanoparticles or to functionalize their surfaces. The development of polymer nanoparticles for drug delivery and other biomedical applications is another area where functional monomers like this compound could find use. semanticscholar.org
Although the application of this compound in materials science is still a nascent field, its chemical versatility makes it a promising candidate for the development of new polymers, nanomaterials, and functional coatings with tailored properties.
Emerging Applications in Chemical Biology
The exploration of this compound in chemical biology is a burgeoning field, driven by the compound's inherent chemical properties that make it amenable to modification and functionalization. While direct applications are still under investigation, the foundational chemistry of this compound and its derivatives points toward significant potential in several key areas of chemical biology.
The structure of this compound, also known as 7-nitroindazolin-3-one, has been a subject of study, with research indicating its existence predominantly as the 3-hydroxy tautomer, 7-nitro-1H-indazol-3-ol. researchgate.net This tautomeric behavior, coupled with the electron-withdrawing nature of the nitro group, influences the reactivity and potential applications of the molecule.
Potential as a Scaffold for Fluorescent Probes
The development of fluorescent probes is a cornerstone of chemical biology, enabling the visualization and tracking of biomolecules and cellular processes. The "7-nitro" moiety, a common feature in various functional dyes, suggests that this compound could serve as a valuable scaffold for creating novel fluorescent sensors. For instance, derivatives of the structurally related 7-nitro-2,1,3-benzoxadiazole (NBD) are well-established fluorescent probes. nih.govnih.gov These probes have been successfully employed to detect biologically relevant species such as hydrogen sulfide (B99878) (H₂S), demonstrating the utility of the nitroaromatic scaffold in fluorescence-based detection. nih.govnih.gov The principle often involves a reaction with the target analyte that modulates the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength. It is conceivable that similar strategies could be applied to this compound, functionalizing the indazolone core to create probes for specific biological targets.
Photocaging and Photorelease Strategies
The field of photopharmacology relies on the use of photolabile protecting groups, or "photocages," to control the activity of bioactive molecules with light. The ortho-nitrobenzyl group is a classic example of a photocage, which upon irradiation with UV light, undergoes a photochemical reaction to release the protected molecule. nih.gov This process allows for precise spatiotemporal control over drug delivery or the activation of signaling molecules within a biological system.
The 7-nitro substitution on the indazolone ring of this compound bears a structural resemblance to the ortho-nitrobenzyl caging group. This similarity raises the intriguing possibility of utilizing the 7-nitroindazolone core as a novel photocleavable moiety. A photochemical method for the synthesis of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols has been documented, underscoring the photochemical reactivity of related structures. ucdavis.edu Furthermore, studies on the phototransformation of other nitro-substituted heterocyclic compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), highlight the propensity of these molecules to undergo light-induced chemical changes. nih.gov Future research may focus on harnessing this potential photoreactivity to develop 7-nitroindazolone-based photocages for the controlled release of therapeutic agents or biological effectors.
Exploration in Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a set of chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govnih.govnih.govnih.govwikipedia.orgspringernature.com These reactions are invaluable for labeling and tracking biomolecules in their natural environment. While the direct participation of this compound in bioorthogonal reactions has not yet been reported, the versatility of the indazole scaffold suggests that it could be modified to incorporate functionalities suitable for such ligations. For example, the indazolone ring could be derivatized with an azide (B81097) or an alkyne group, which are common participants in click chemistry, a prominent class of bioorthogonal reactions. The development of such derivatives would open up new avenues for using this compound in applications like targeted drug delivery and cellular imaging. pcbiochemres.comresearchgate.net
While the direct application of this compound in these cutting-edge areas of chemical biology is still in its early stages, the foundational chemical principles and the behavior of structurally related compounds provide a strong rationale for its continued investigation. The data presented in the following tables summarize the key properties and potential applications based on current understanding.
| Compound Name | CAS Number | Key Structural Feature | Potential Application in Chemical Biology |
| This compound | 2942-42-9 (for 7-nitro-1H-indazole) | 7-nitro substitution on indazolone core | Scaffold for fluorescent probes, Photocaging group |
| 7-nitro-2,1,3-benzoxadiazole (NBD) | Not specified | 7-nitro substitution on benzoxadiazole core | Fluorescent probe |
| o-nitrobenzyl group | Not applicable | Ortho-nitro substitution on a benzyl (B1604629) group | Photolabile protecting (photocaging) group |
| 3-nitro-1,2,4-triazol-5-one (NTO) | 932-64-9 | Nitro group on a triazolone ring | Photochemically active compound |
| Application Area | Relevant Chemical Principle | Potential Role of this compound |
| Fluorescent Probes | Analyte-induced modulation of fluorophore electronics | Core scaffold for sensors, with the nitro group influencing spectral properties. |
| Photocaging | Light-induced cleavage of a photolabile group | The 7-nitroindazolone moiety could act as a novel photocage. |
| Bioorthogonal Chemistry | Inert, selective reactions in a biological context | Derivatization of the indazolone core with bioorthogonal handles (e.g., azides, alkynes). |
Analytical Methodologies for 7 Nitro 1,2 Dihydroindazol 3 One in Complex Matrices
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic methods are paramount for the separation of 7-Nitro-1,2-dihydroindazol-3-one from complex matrix components prior to its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques for the analysis of nitroaromatic compounds.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of nitroaromatic compounds, including those with polar characteristics similar to this compound. The choice of stationary and mobile phases is critical for achieving optimal separation.
A common approach for the separation of nitroaromatic compounds involves reversed-phase HPLC. For instance, a study on the analysis of 17 different nitroaromatic compounds in soil samples utilized a LiChrosorb RP-18 column with a methanol-water mobile phase. To enhance the detection limits for trace analysis, on-line preconcentration with a solid-phase extraction (SPE) cartridge containing a C-18 packing material can be employed. elsevierpure.comnih.gov This method has been shown to achieve determination limits in the parts-per-billion (ppb) range with good recoveries. elsevierpure.comnih.gov For the analysis of nitro-explosives in aqueous samples, a reverse-phase amide column has been successfully used with a methanol:water mobile phase, coupled with solid-phase microextraction (SPME) for sample pre-concentration. nih.gov
Gas Chromatography (GC):
GC is another powerful technique for the separation of volatile and semi-volatile nitroaromatic compounds. The selection of the detector is crucial for achieving the required sensitivity and selectivity. Electron Capture Detectors (ECD) and Thermal Energy Analyzers (TEA) are particularly sensitive to nitro-containing compounds. wikipedia.org GC coupled with mass spectrometry (GC-MS) provides a high degree of certainty in the identification of analytes.
For the analysis of nitroaromatic compounds in urine, two GC-MS methods with selected ion monitoring (SIM) have been developed, allowing for detection in the low µg/L range. wisdomlib.org These methods are rapid and suitable for screening purposes. wisdomlib.org When analyzing nitroaromatics in water, extraction with dichloromethane (B109758) or adsorption on Amberlite XAD resins can be used for sample preparation prior to GC analysis. wikipedia.org
| Technique | Column | Mobile/Carrier Gas | Detector | Application |
| HPLC | LiChrosorb RP-18 | Methanol-Water | UV (254 nm) | Soil Samples elsevierpure.comnih.gov |
| HPLC | Reverse Phase Amide (5 µm) | Methanol:Water (43:57 v/v) | UV (254 nm) | Aqueous Samples nih.gov |
| GC | Not specified | Not specified | ECD, TEA, MS | Water Samples wikipedia.org |
| GC-MS | Not specified | Not specified | MS (SIM) | Urine Samples wisdomlib.org |
Spectroscopic Detection and Quantification Methods (e.g., UV-Vis, Fluorescence)
Spectroscopic techniques are fundamental for the detection and quantification of this compound following chromatographic separation or as standalone methods in simpler matrices.
UV-Vis Spectroscopy:
The presence of the nitro group and the aromatic indazole ring system in this compound suggests that it will exhibit strong absorption in the ultraviolet-visible (UV-Vis) region. The nitro functional group itself has a characteristic absorption, and its position on the aromatic ring influences the absorption spectrum. For many nitroaromatic compounds, the absorption maxima are observed in the range of 210-240 nm. nih.gov The addition of multiple nitro groups can lead to an increase in intensity and a blue shift in the absorption maximum. nih.gov UV-Vis detection is commonly coupled with HPLC for the quantification of nitroaromatics. For example, in the analysis of nitroaromatic compounds in soil, a detection wavelength of 254 nm is often used. elsevierpure.comnih.gov
Fluorescence Spectroscopy:
Fluorescence-based detection methods offer high sensitivity and selectivity for certain classes of compounds. While many nitroaromatic compounds are themselves not highly fluorescent, their ability to quench the fluorescence of other molecules forms the basis of many sensing applications. nih.govnist.gov This quenching can occur through mechanisms such as photoinduced electron transfer (PET). nist.gov For instance, the fluorescence of various organic fluorophores, such as those based on triphenylamine (B166846) or polyaniline, is effectively quenched by nitroaromatic compounds like picric acid and dinitrobenzene. nih.govnist.gov This principle can be applied to develop sensitive assays for the detection of nitroaromatics. In some cases, genetically engineered bioreporters that express a fluorescent protein in the presence of nitroaromatic compounds can be used for enhanced detection. nih.gov
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and precise quantification of this compound, especially at trace levels in complex matrices. When coupled with chromatographic techniques like HPLC or GC, it provides unparalleled selectivity and sensitivity.
The ionization and fragmentation behavior of nitroaromatic compounds in MS is highly dependent on their structure. nih.gov In electrospray ionization (ESI), typically used with LC-MS, nitroaromatic compounds with acidic protons (like the N-H in the indazolone ring) will readily deprotonate in negative ion mode, forming [M-H]⁻ ions. The fragmentation of these ions in tandem mass spectrometry (MS/MS) can be highly specific. Common fragmentation pathways for nitroaromatics include the loss of NO₂ and NO. nih.gov For nitroaromatic acids, decarboxylation is a frequent fragmentation reaction. nih.gov
In GC-MS using electron ionization (EI), nitroaromatic compounds often show a molecular ion peak ([M]⁺˙) due to the charge-stabilizing ability of the aromatic ring. nih.gov Characteristic fragment ions arise from the loss of the nitro group. nih.gov Chemical ionization (CI) can provide softer ionization, often yielding a prominent protonated molecule [M+H]⁺. nih.gov
| Ionization Mode | Precursor Ion | Common Fragment Ions |
| ESI (-) | [M-H]⁻ | [M-H-NO₂]⁻, [M-H-NO]⁻ |
| EI (+) | [M]⁺˙ | [M-NO₂]⁺˙ |
| CI (+) | [M+H]⁺ | Dependent on structure |
Applications in Environmental Monitoring (e.g., detection of nitroaromatic compounds)
The analytical methodologies described above are crucial for monitoring the presence of nitroaromatic compounds in the environment. These compounds can contaminate soil, groundwater, and surface water, posing a risk to ecosystems and human health. nih.gov
HPLC with UV detection and GC-MS are standard methods for the routine monitoring of nitroaromatics in environmental samples. elsevierpure.comwisdomlib.org The development of sensitive methods allows for the detection of these pollutants at levels relevant to regulatory guidelines. For example, HPLC methods with on-line preconcentration can detect nitroaromatics in soil and water at ppb levels. elsevierpure.comnih.gov
Furthermore, the unique properties of nitroaromatic compounds are being exploited for the development of novel environmental sensors. Fluorescence quenching-based sensors, for instance, offer a rapid and sensitive means of detecting these pollutants in real-time. nih.govnist.gov
Analytical Challenges and Future Directions
The analysis of this compound and other nitroaromatic compounds in complex matrices is not without its challenges. These include:
Matrix Interference: Environmental and biological samples contain a multitude of other compounds that can interfere with the analysis, requiring efficient sample preparation and highly selective detection methods.
Low Concentrations: Nitroaromatic pollutants are often present at very low concentrations, necessitating highly sensitive analytical techniques and often a pre-concentration step.
Compound Polarity: The polarity of compounds like this compound can make their extraction from aqueous samples and their separation by GC challenging without derivatization.
Future research in this area is likely to focus on:
Greener Analytical Methods: The development of methods that use less hazardous solvents and generate less waste is a key trend in analytical chemistry.
Miniaturization and Portability: There is a growing demand for portable and field-deployable analytical instruments for on-site monitoring of environmental pollutants.
Advanced Materials for Sensing: The design and synthesis of new materials with high selectivity and sensitivity for the detection of specific nitroaromatic compounds will continue to be an active area of research.
Improved Mass Spectrometry Techniques: Advances in mass spectrometry, such as high-resolution MS, will enable more confident identification and quantification of trace-level contaminants in complex samples.
Environmental Considerations and Research on 7 Nitro 1,2 Dihydroindazol 3 One
Environmental Fate and Degradation Pathways
Currently, there are no published studies detailing the environmental fate and degradation pathways of 7-Nitro-1,2-dihydroindazol-3-one. Research in this area would need to investigate several key processes:
Abiotic Degradation: This would involve studying the compound's stability in various environmental compartments, including its susceptibility to hydrolysis (reaction with water) and photolysis (degradation by sunlight). The presence of the nitro group suggests potential for photolytic transformation, a common degradation pathway for many nitroaromatic compounds.
Biotic Degradation: Understanding how microorganisms (bacteria and fungi) interact with this compound is crucial. Studies would need to identify microbial species capable of degrading the compound, the metabolic pathways involved, and the resulting breakdown products. For many nitroaromatics, biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, often involving the reduction of the nitro group to an amino group as an initial step. However, the specific enzymes and mechanisms for this compound are unknown.
Without such studies, it is impossible to predict how long this compound might persist in the environment or what transformation products might be formed.
Ecotoxicological Studies and Environmental Impact Assessment
There is a significant lack of data regarding the ecotoxicological effects of this compound on environmental receptors. To assess its potential environmental impact, a range of studies would be necessary, including:
Aquatic Toxicity: Standardized tests on representative aquatic organisms such as algae (to assess effects on primary producers), daphnids (a key component of the aquatic food web), and fish are needed to determine acute and chronic toxicity levels.
Terrestrial Toxicity: The effects on soil-dwelling organisms, including earthworms and various microorganisms, would need to be evaluated to understand the potential disruption of soil ecosystems.
Bioaccumulation Potential: Studies are required to determine if this compound can accumulate in the tissues of living organisms, which could lead to biomagnification in the food chain.
An environmental impact assessment cannot be conducted without this fundamental ecotoxicological data.
Remediation Strategies for Environmental Contamination
In the event of environmental contamination with this compound, effective remediation strategies would need to be developed. However, the absence of information on its chemical and physical properties, as well as its degradation pathways, makes it impossible to propose specific and effective remediation techniques.
Potential remediation approaches that are often applied to sites contaminated with other nitroaromatic compounds and could be investigated for this compound include:
Bioremediation: This approach would leverage the metabolic capabilities of microorganisms to break down the contaminant into less harmful substances. Research would be needed to identify and potentially enhance the activity of microbes capable of degrading the compound.
Phytoremediation: This strategy uses plants to remove, contain, or degrade contaminants in soil and water. The suitability of different plant species for the uptake and metabolism of this compound would need to be explored.
Physicochemical Treatment: Advanced oxidation processes, activated carbon adsorption, or chemical reduction are other potential methods that could be investigated. The effectiveness of these technologies would depend on the specific chemical properties of this compound.
Q & A
Basic: What are the common synthetic routes for 7-Nitro-1,2-dihydroindazol-3-one, and what are their limitations?
Answer:
The primary synthetic methods involve alkylation of 2-substituted indazolin-3-ones using alkyl halides in the presence of K₂CO₃ (Method A) or condensation reactions in hot DMF (Method B). Method A often yields <60% due to competing byproducts like 3-alkoxyindazoles, while Method B requires careful solvent selection to avoid side reactions (e.g., N,N-dimethylbenzylamine formation). Both methods necessitate rigorous purification via column chromatography or recrystallization .
Advanced: How can researchers optimize synthetic yield while minimizing byproduct formation?
Answer:
Key strategies include:
- Catalyst optimization: Substituting K₂CO₃ with milder bases to reduce side reactions.
- Solvent control: Using DMF at controlled temperatures to suppress competitive pathways.
- Intermediate purification: Pre-purifying 2-substituted indazolinones before alkylation to eliminate impurities.
Recent studies achieved >90% yield in analogous compounds by adjusting reaction stoichiometry and using 2-PrOH for recrystallization .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C7) and hydrogen bonding in the indazolone core.
- Mass spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₇H₅N₃O₃, MW 179.04).
- X-ray crystallography: Resolves crystal packing and tautomeric forms, critical for structure-activity studies .
Advanced: How should researchers address contradictions in reported biological activities of derivatives?
Answer:
Contradictions (e.g., varying kinase inhibition or cytotoxicity) arise from:
- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Structural impurities: Undetected byproducts skewing results.
Resolution requires: - Replication: Independent validation under standardized protocols.
- Advanced analytics: LC-MS purity checks and dose-response curves to confirm activity thresholds .
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Enzyme inhibition assays: Measure IC₅₀ against target enzymes (e.g., PKA or CDK isoforms) using fluorescence-based substrates.
- Cytotoxicity screening: MTT or resazurin assays in cancer cell lines (e.g., MDA-MB-231) with EC₅₀ calculations.
- Binding studies: Surface plasmon resonance (SPR) to quantify affinity for receptors like mGluR5 .
Advanced: What strategies enhance the solubility and bioavailability of this compound derivatives?
Answer:
- Prodrug design: Introduce phosphate or acetyl groups at the N1 position for improved aqueous solubility.
- Co-crystallization: Use co-formers (e.g., cyclodextrins) to stabilize the nitroindazolone core.
- Structural analogs: Replace the nitro group with bioisosteres (e.g., trifluoromethyl) to balance lipophilicity .
Basic: How do researchers validate the tautomeric forms of this compound?
Answer:
- ¹H NMR in DMSO-d₆: Detects NH protons (δ ~10–12 ppm) to confirm the 1,2-dihydro tautomer.
- IR spectroscopy: Identifies carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- Computational modeling: DFT calculations predict dominant tautomers in solution .
Advanced: What mechanistic insights explain the compound’s activity in neurological models?
Answer:
Studies on analogs suggest:
- AMPA receptor antagonism: Nitroindazolones block glutamate receptors, reducing neurotoxicity in ischemia models.
- HSF1 inhibition: Disruption of heat shock protein pathways potentiates apoptosis in glioma cells.
Mechanistic validation requires electrophysiology (patch-clamp) and siRNA knockdown experiments .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods due to potential respiratory irritancy (based on GHS Category 4).
- Waste disposal: Incinerate at >1000°C to degrade nitro groups .
Advanced: How can structure-activity relationships (SAR) guide the design of potent derivatives?
Answer:
Key SAR findings from analogs:
- Nitro position: C7 nitro enhances electron-withdrawing effects, stabilizing the indazolone ring.
- Substituent effects: Methyl groups at C1 improve metabolic stability but reduce solubility.
- Heterocyclic fusion: Benzimidazole hybrids (e.g., Isoindolo[2,1-a]benzimidazol-11-one) show enhanced kinase selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



